molecular formula C14H17N3O2 B2663440 3-[(4-methylphenyl)methyl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione CAS No. 1524991-37-4

3-[(4-methylphenyl)methyl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione

Cat. No.: B2663440
CAS No.: 1524991-37-4
M. Wt: 259.309
InChI Key: CCBVRWGAIWZMRV-UHFFFAOYSA-N
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Description

3-[(4-methylphenyl)methyl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione is a compound belonging to the class of spiro hydantoins.

Scientific Research Applications

3-[(4-methylphenyl)methyl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of “3-(4-Methylbenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione” is not explicitly available .

Safety and Hazards

The safety and hazards associated with “3-(4-Methylbenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione” are not explicitly available .

Future Directions

The future directions for research on “3-(4-Methylbenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione” are not explicitly available .

Preparation Methods

Synthetic Routes and Reaction Conditions

Efficient methods for synthesizing 3-[(4-methylphenyl)methyl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives have been developed. These methods often involve the use of unsaturated pyrrolidine cycles, which afford intermediates and target compounds in high yields without requiring additional purification . The synthesis typically involves the reaction of appropriate amines with isocyanates under controlled conditions to form the desired spiro hydantoin structure.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the need for high pressure and preparative high-performance liquid chromatography (HPLC) in preparing these compounds suggests that the process is complex and requires specialized equipment .

Chemical Reactions Analysis

Types of Reactions

3-[(4-methylphenyl)methyl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted spiro hydantoins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-methylphenyl)methyl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. Its ability to act as an inhibitor of multiple enzymes and receptors highlights its potential as a versatile therapeutic agent .

Properties

IUPAC Name

3-[(4-methylphenyl)methyl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-10-2-4-11(5-3-10)8-17-12(18)14(16-13(17)19)6-7-15-9-14/h2-5,15H,6-9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBVRWGAIWZMRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3(CCNC3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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